4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 744209-64-1
Cat. No.: VC5657362
Molecular Formula: C14H11ClN2O2S
Molecular Weight: 306.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 744209-64-1 |
|---|---|
| Molecular Formula | C14H11ClN2O2S |
| Molecular Weight | 306.76 |
| IUPAC Name | 1-(benzenesulfonyl)-4-chloro-2-methylpyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C14H11ClN2O2S/c1-10-9-12-13(15)7-8-16-14(12)17(10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 |
| Standard InChI Key | UJAMAALRPFEDPW-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic pyrrolo[2,3-b]pyridine system, where the pyrrole ring is fused to a pyridine ring at the 2,3-position. Key substituents include:
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A chlorine atom at position 4 of the pyridine ring.
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A methyl group at position 2 of the pyrrole ring.
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A phenylsulfonyl group () at position 1, which acts as a protecting group for the pyrrole nitrogen.
The IUPAC name is 1-(benzenesulfonyl)-4-chloro-2-methylpyrrolo[2,3-b]pyridine, and its SMILES notation is .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 744209-64-1 | |
| Molecular Formula | ||
| Molecular Weight | 306.77 g/mol | |
| Solubility | Soluble in DMSO, THF | |
| Storage Conditions | Room temperature (RT) |
Synthesis and Reactivity
Synthetic Pathway
The compound is synthesized via a two-step lithiation-alkylation sequence, as reported by Mendiola et al. (2004) :
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Lithiation: Treatment of 1-(benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -30°C for 40 minutes.
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Methylation: Addition of methyl iodide at 20°C for 16 hours, yielding the target compound with an 85% yield .
Table 2: Reaction Conditions and Yield
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | LDA in THF | -30°C | 40 min | - |
| 2 | in THF | 20°C | 16 hr | 85% |
Mechanistic Insights
The phenylsulfonyl group directs lithiation to the α-position of the pyrrole ring, enabling selective methyl substitution at position 2. The chlorine atom at position 4 stabilizes the intermediate through inductive effects .
| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|
| 1 | 3.26 | 0.326 |
| 5 | 16.30 | 1.630 |
| 10 | 32.60 | 3.260 |
Storage Recommendations:
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